molecular formula C10H10Cl2N2S B1420227 [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride CAS No. 1208832-14-7

[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride

Cat. No.: B1420227
CAS No.: 1208832-14-7
M. Wt: 261.17 g/mol
InChI Key: QFCQAXZCLOHUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring and a chlorophenyl group, making it a subject of interest for scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with thiourea to form the thiazole core, followed by subsequent reactions to introduce the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form a corresponding amine oxide.

  • Reduction: : The thiazole ring can be reduced to form a thiazoline derivative.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) can be employed in substitution reactions.

Major Products Formed

  • Oxidation: : Formation of amine oxides.

  • Reduction: : Production of thiazoline derivatives.

  • Substitution: : Generation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

In the medical field, this compound is investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals, particularly in the treatment of diseases related to the central nervous system or infectious diseases.

Industry

In industry, this compound can be utilized in the production of various chemical products, including agrochemicals, dyes, and polymers. Its versatility makes it a valuable component in the manufacturing of diverse chemical products.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

  • 4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanol

  • 4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanethiol

Uniqueness

What sets [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride apart from similar compounds is its amine group, which provides distinct chemical reactivity and potential biological activity. This feature makes it a valuable compound for various applications.

Properties

IUPAC Name

[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S.ClH/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9;/h1-4,6H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCQAXZCLOHUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208832-14-7
Record name [4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride
Reactant of Route 2
[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride
Reactant of Route 3
[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride
Reactant of Route 4
[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride
Reactant of Route 5
[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.